Fenolsulfonato de zinc octahidratado

Descripción general

Descripción

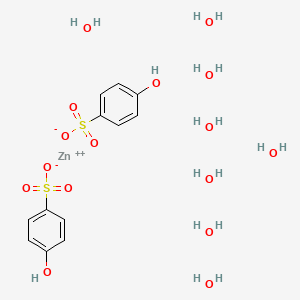

ZINC phenolsulfonate octahydrate is a useful research compound. Its molecular formula is C12H26O16S2Zn and its molecular weight is 555.8. The purity is usually 95%.

BenchChem offers high-quality ZINC phenolsulfonate octahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC phenolsulfonate octahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

. .

Tecnología de baterías

El fenolsulfonato de zinc se ha utilizado en el desarrollo de baterías de zinc {svg_1}. La modulación de la coordinación de iones de zinc hidratados mejora la reversibilidad redox de las baterías de zinc {svg_2}. Este trabajo proporciona principios fundamentales inspiradores para diseñar electrolitos avanzados bajo las contribuciones duales de la modulación de la solvatación y la regulación de la interfaz para baterías de zinc de alto rendimiento {svg_3}.

Industria de galvanoplastia

La introducción de aditivos como el fenolsulfonato de zinc es un método viable y económico para abordar los problemas de la deposición de metales que se ha estudiado comúnmente en la industria de galvanoplastia {svg_4}.

Ingrediente cosmético

El fenolsulfonato de zinc es seguro como ingrediente cosmético en las prácticas actuales de uso y concentración {svg_5}. Es, como máximo, un irritante leve de la piel en el uso normal, pero no un sensibilizante {svg_6}.

Estabilización del ánodo de Zn

Se han desarrollado muchas estrategias para estabilizar el ánodo de Zn y extender su vida útil, como el recubrimiento de capas protectoras, la introducción de aditivos de electrolitos {svg_7}. El fenolsulfonato de zinc con un anión voluminoso y conjugado puede modular la química de solvatación de los iones de zinc a través del proceso de coordinación para mejorar la recarga {svg_8}.

Mejora de la recarga

El fenolsulfonato de zinc puede mejorar la recarga mediante la modulación de la química de solvatación de los iones de zinc a través del proceso de coordinación {svg_9}.

Mecanismo De Acción

Target of Action

Zinc phenolsulfonate octahydrate is primarily used in ophthalmic solutions for the treatment of minor irritation and conjunctivitis .

Mode of Action

For instance, zinc is an essential structural constituent of many proteins, including enzymes involved in cellular signaling pathways .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is a part of various metalloenzymes and hemoglobinases, playing a regulatory role in the human body . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . .

Pharmacokinetics

It is known that zinc phenolsulfonate octahydrate is used in ophthalmic solutions, indicating that it is likely to be absorbed through the eye tissues .

Result of Action

It is known that zinc plays a crucial role in various biological processes, including cell growth and development, oxidative stress, and inflammatory immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc phenolsulfonate octahydrate. For instance, exposure to air can cause the compound to turn pink . Moreover, it is soluble in water, which can affect its distribution and action .

Safety and Hazards

Direcciones Futuras

Zinc Phenolsulfonate Octahydrate has been used in the modulation of hydrated zinc ions to enhance the redox reversibility of zinc batteries . This work provides inspiring fundamental principles to design advanced electrolytes under the dual contributions of solvation modulation and interface regulation for high-performing zinc-based batteries and others .

Análisis Bioquímico

Biochemical Properties

Zinc phenolsulfonate octahydrate plays a significant role in biochemical reactions, particularly those involving zinc-dependent enzymes. Zinc is a crucial cofactor for numerous enzymes, including carbonic anhydrase, alcohol dehydrogenase, and DNA polymerase. Zinc phenolsulfonate octahydrate interacts with these enzymes by providing the necessary zinc ions that facilitate their catalytic activities. The nature of these interactions involves the coordination of zinc ions with the active sites of the enzymes, thereby enhancing their catalytic efficiency .

Cellular Effects

Zinc phenolsulfonate octahydrate influences various cellular processes by modulating the availability of zinc ions within cells. Zinc is essential for cell signaling pathways, gene expression, and cellular metabolism. The compound affects cell function by regulating the activity of zinc-dependent transcription factors and enzymes involved in metabolic pathways. For instance, zinc phenolsulfonate octahydrate can impact the expression of genes related to oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of zinc phenolsulfonate octahydrate involves its ability to donate zinc ions to specific biomolecules. These zinc ions can bind to the active sites of enzymes, leading to their activation or inhibition. Additionally, zinc phenolsulfonate octahydrate can influence gene expression by modulating the activity of zinc-finger transcription factors. These transcription factors require zinc ions to maintain their structural integrity and bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc phenolsulfonate octahydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its effectiveness may decrease over prolonged periods. Long-term studies have shown that zinc phenolsulfonate octahydrate can have sustained effects on cellular function, particularly in in vitro studies where it maintains the activity of zinc-dependent enzymes .

Dosage Effects in Animal Models

The effects of zinc phenolsulfonate octahydrate vary with different dosages in animal models. At low doses, the compound can enhance the activity of zinc-dependent enzymes and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. Studies have shown that there is a threshold beyond which the beneficial effects of zinc phenolsulfonate octahydrate are outweighed by its adverse effects .

Metabolic Pathways

Zinc phenolsulfonate octahydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. The compound interacts with enzymes such as metallothioneins and zinc transporters, which regulate the intracellular levels of zinc. These interactions can affect metabolic flux and the levels of various metabolites, including those involved in oxidative stress response and energy production .

Transport and Distribution

Within cells and tissues, zinc phenolsulfonate octahydrate is transported and distributed through specific zinc transporters and binding proteins. These transporters facilitate the uptake and release of zinc ions, ensuring their proper localization within cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of zinc phenolsulfonate octahydrate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, zinc ions from zinc phenolsulfonate octahydrate can be localized to the nucleus, where they interact with zinc-finger transcription factors, or to the mitochondria, where they participate in oxidative stress response .

Propiedades

IUPAC Name |

zinc;4-hydroxybenzenesulfonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXPDTOFAOSFCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O16S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-55-6 | |

| Record name | 1300-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5aS,8aS,9aS)-3-Ethyldecahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1170582.png)